molecular formula C12H8N4O2 B118449 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole CAS No. 148533-73-7

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

Cat. No. B118449
M. Wt: 240.22 g/mol
InChI Key: MPOIUZUPKNLRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-Nitro-2-(4-pyridinyl)-1H-benzimidazole” belongs to a class of organic compounds known as nitrobenzenes. Nitrobenzenes are compounds containing a nitro group, which is an NO2 substituent, attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of “5-Nitro-2-(4-pyridinyl)-1H-benzimidazole” would likely consist of a benzimidazole core with a nitro group (NO2) attached at the 5th position and a pyridinyl group attached at the 2nd position .

Scientific Research Applications

  • Organic Chemistry

    • Application : The compound is used in the synthesis of pyrimidines .
    • Method : The synthesis involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 .
    • Results : This method provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .
  • Antimicrobial Activities

    • Application : Compounds bearing 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole showed moderate antimicrobial activities .
    • Method : The synthesis of these compounds involves the use of electron-withdrawing substituents like chloro, bromo, fluoro, and nitro .
    • Results : Compounds with electron-withdrawing substituents showed better activity over the unsubstituted and electron-donating substituents .
  • Chemical Synthesis
    • Application : The compound “4-(5-Nitro-2-pyridinyl)benzenecarbaldehyde” is used in chemical synthesis .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The product is provided to early discovery researchers as part of a collection of unique chemicals .
  • Chemical Synthesis
    • Application : The compound “4-(5-Nitro-2-pyridinyl)benzenecarbaldehyde” is used in chemical synthesis .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The product is provided to early discovery researchers as part of a collection of unique chemicals .

properties

IUPAC Name

6-nitro-2-pyridin-4-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-16(18)9-1-2-10-11(7-9)15-12(14-10)8-3-5-13-6-4-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOIUZUPKNLRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347051
Record name 6-Nitro-2-(pyridin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

CAS RN

148533-73-7
Record name 6-Nitro-2-(pyridin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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